1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine
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Overview
Description
1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine is an organic compound characterized by a piperidine ring substituted with a 4-chloro-3-nitrophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with piperidine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions provided by a base like triethylamine or pyridine. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the sulfonyl chloride, leading to the formation of the desired product .
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Major Products:
Nucleophilic Substitution: Products vary depending on the nucleophile used.
Reduction: 1-[(4-Chloro-3-aminophenyl)sulfonyl]piperidine.
Oxidation: Piperidine N-oxide derivatives.
Scientific Research Applications
1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.
Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving sulfonamide groups.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine involves its interaction with biological targets through its sulfonyl and nitro groups. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-[(4-Chloro-3-nitrophenyl)sulfonyl]pyrrolidine
- 1-[(4-Methyl-3-nitrophenyl)sulfonyl]piperidine
- Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]piperidine-4-carboxylate
Comparison: 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4S/c12-10-5-4-9(8-11(10)14(15)16)19(17,18)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPKFPRPNYXJDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377650 |
Source
|
Record name | 1-(4-Chloro-3-nitrobenzene-1-sulfonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53162-43-9 |
Source
|
Record name | 1-(4-Chloro-3-nitrobenzene-1-sulfonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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